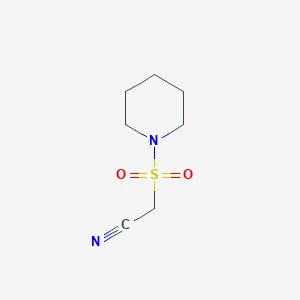![molecular formula C13H12BrNS B1517504 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline CAS No. 54306-14-8](/img/structure/B1517504.png)
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline
Descripción general
Descripción
“4-{[(4-Bromophenyl)sulfanyl]methyl}aniline” is a chemical compound with the CAS Number: 54306-14-8 . It has a molecular weight of 294.21 and its molecular formula is C13H12BrNS . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-{[(4-Bromophenyl)sulfanyl]methyl}aniline” is 1S/C13H12BrNS/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9,15H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The melting point of “4-{[(4-Bromophenyl)sulfanyl]methyl}aniline” is between 104 - 106 degrees Celsius .
Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline: has shown promise in the synthesis of novel compounds with potential antimicrobial properties. These compounds have been tested against bacterial and fungal strains, showing effectiveness particularly against Gram-positive pathogens . The design of these molecules incorporates an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which are part of chemotypes like N-acyl-α-amino acids and 1,3-oxazoles . This application is crucial in the ongoing fight against antibiotic-resistant infections.
Drug Design and Biofilm Inhibition
The compound’s derivatives have been evaluated for their ability to inhibit biofilm formation, especially concerning Enterococcus faecium . Biofilms are complex communities of microorganisms that are notoriously difficult to eradicate due to their resistance to conventional antibiotics. The compound’s role in developing agents that can disrupt biofilm formation is a significant step forward in medical research.
Antioxidant Activity Assessment
In addition to antimicrobial action, derivatives of 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline have been assessed for their antioxidant activity . Antioxidants are vital in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. This property is particularly relevant in the development of treatments for diseases caused by oxidative stress.
Toxicity Testing
The compound has been subjected to alternative toxicity testing, such as the evaluation of its effects on freshwater cladoceran Daphnia magna . This kind of testing is essential for assessing the environmental impact of new chemical entities and their safety for use in various applications.
Analytical Chemistry
In the field of analytical chemistry, 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline is utilized for its chemical properties that can aid in the analysis and separation of substances . Its role in chromatography and mass spectrometry is an example of its application in identifying and quantifying chemical components.
Biopharma Production
The compound finds its application in biopharmaceutical production, where it may be used in the synthesis of pharmaceuticals or as a reagent in the production process . Its precise role can vary depending on the specific requirements of the biopharmaceutical being produced.
Advanced Battery Science
In the realm of advanced battery science, 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline contributes to the development of new materials for battery components . Its properties may influence the efficiency and longevity of batteries, which is critical in the age of portable and renewable energy sources.
Controlled Environment and Cleanroom Solutions
Lastly, this compound is significant in creating controlled environments and cleanroom solutions . It may be involved in the production of materials or processes that ensure a contaminant-free environment, which is essential in various high-precision manufacturing and research settings.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNS/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTRZAKXBXBRIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655895 | |
| Record name | 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline | |
CAS RN |
54306-14-8 | |
| Record name | 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



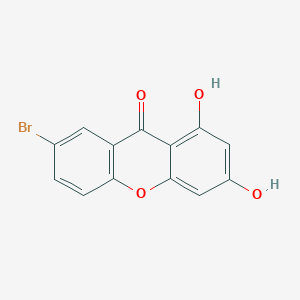

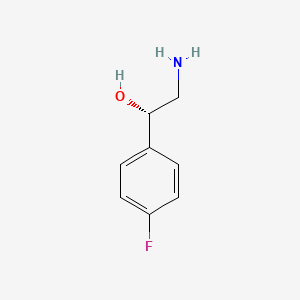
![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)
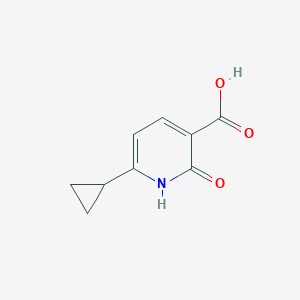
![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)
![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)
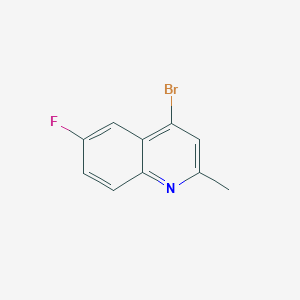
![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)

![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)


